

Stability of N-Methylhydroxylamine Hydrochloride: An In-depth Technical Guide

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Compound of Interest

Compound Name: **N-Methylhydroxylamine hydrochloride**

Cat. No.: **B140675**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of **N-Methylhydroxylamine hydrochloride** (NMHH). The information is compiled to assist researchers, scientists, and drug development professionals in understanding the critical stability attributes of this compound, ensuring its proper handling, storage, and use in research and pharmaceutical applications. This document details the known stability profile of NMHH, including its thermal and hygroscopic properties, and provides generalized experimental protocols for further stability assessment.

Physicochemical Properties

N-Methylhydroxylamine hydrochloride is the salt form of N-Methylhydroxylamine, a derivative of hydroxylamine. As a salt, it exhibits greater stability than its free base form.

| Property | Value | Reference |
|-------------------|-------------------------------------|-----------|
| Molecular Formula | CH ₅ NO · HCl | [1] |
| Molecular Weight | 83.52 g/mol | [1] |
| Appearance | Beige hygroscopic crystalline solid | [2] |
| Solubility | Soluble in water | [3] |

Thermal Stability

N-Methylhydroxylamine hydrochloride exhibits complex thermal behavior, characterized by an autocatalytic decomposition mechanism. This implies that one of the decomposition products acts as a catalyst, accelerating the rate of further decomposition. This can lead to a rapid, exothermic event if not properly controlled.

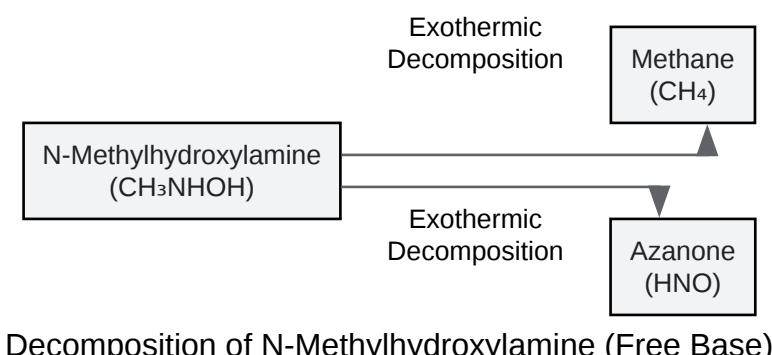
Data Presentation: Thermal Decomposition Parameters

Quantitative data from thermal analysis using Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) have been reported for NMHH.[\[4\]](#)

| Parameter | Value | Analytical Method |
|--|--------------|-------------------|
| Heat of Decomposition (ΔH_d) | 2188.41 J/g | DSC (at 10°C/min) |
| Maximum Temperature Rise Rate | 218.9 °C/min | ARC |
| Total Decomposition Time | < 30 min | ARC |

These values indicate a significant and rapid exothermic decomposition upon heating. The autocatalytic nature of the decomposition is a critical safety consideration for handling and storage, particularly at elevated temperatures. The free base, N-Methylhydroxylamine, is known to decompose exothermically (-63 kJ/mol) into methane and azanone.[\[5\]](#)

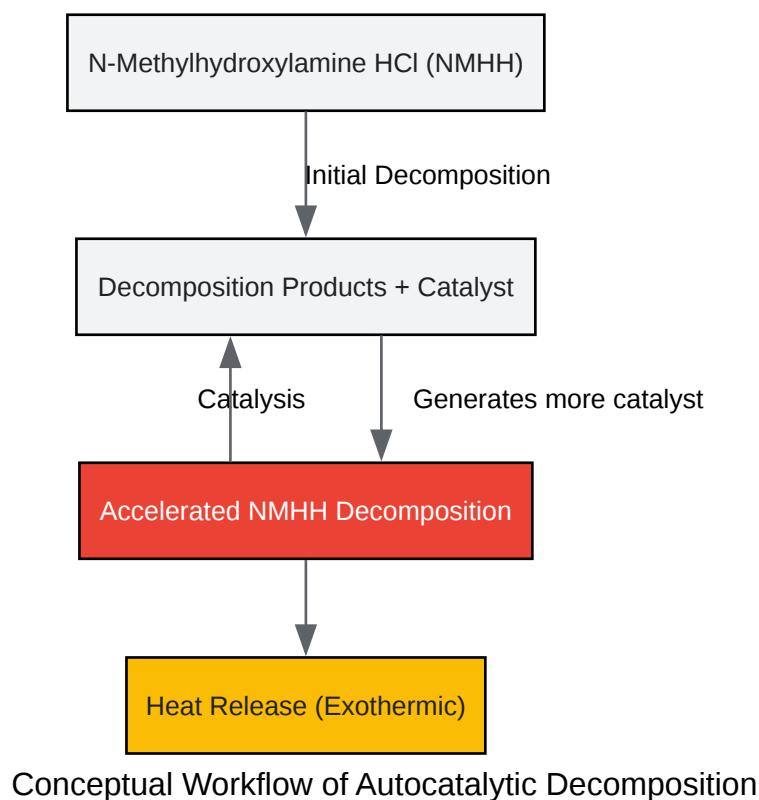
Mandatory Visualization: Thermal Decomposition Pathway of the Free Base



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Caption: Decomposition pathway of N-Methylhydroxylamine free base.

Mandatory Visualization: Conceptual Autocatalytic Decomposition Workflow



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Caption: Conceptual workflow of autocatalytic decomposition.

Hygroscopicity

N-Methylhydroxylamine hydrochloride is described as a hygroscopic solid.^{[2][3]} This property necessitates careful handling and storage to prevent moisture absorption, which can impact the material's physical and chemical stability.

Experimental Protocols: Hygroscopicity Assessment

A standard protocol to assess the hygroscopicity of a pharmaceutical salt involves exposing the substance to various controlled humidity environments and measuring the change in mass.^[6]
^{[7][8]}

3.1 Objective: To determine the hygroscopic nature of **N-Methylhydroxylamine hydrochloride**.

3.2 Materials:

- **N-Methylhydroxylamine hydrochloride**
- Analytical balance
- Controlled humidity chambers or a dynamic vapor sorption (DVS) instrument
- Saturated salt solutions to create different relative humidity (RH) environments (e.g., LiCl for ~11% RH, MgCl₂ for ~33% RH, NaCl for ~75% RH, K₂SO₄ for ~97% RH)
- Desiccators

3.3 Methodology (Static Method):

- Pre-dry a sample of **N-Methylhydroxylamine hydrochloride** to a constant weight under vacuum at a temperature below its decomposition point.
- Accurately weigh approximately 10-20 mg of the dried sample into a pre-weighed container.
- Place the open container in a desiccator containing a saturated salt solution providing a specific relative humidity.
- Store the desiccator at a constant temperature (e.g., 25 °C).
- At predetermined time intervals (e.g., 24, 48, 72 hours, and 1 week), remove the sample and quickly re-weigh it.
- Calculate the percentage of water sorbed at each time point and at equilibrium for each humidity level.
- Classify the hygroscopicity based on the percentage weight gain at a defined high humidity (e.g., 80% RH) according to pharmacopeial standards.

3.4 Data Presentation:

| Relative Humidity (%) | Temperature (°C) | Mass Change (%) at Equilibrium |
|-----------------------|------------------|--------------------------------|
| Example Data | | |
| 11 | 25 | |
| 33 | 25 | |
| 75 | 25 | |
| 97 | 25 | |

Forced Degradation Studies (Representative Protocols)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. The following are generalized protocols based on ICH guidelines that would need to be adapted and validated specifically for **N-Methylhydroxylamine hydrochloride**.[\[9\]](#)[\[10\]](#)

4.1 Hydrolytic Stability:

- Acidic Conditions: Dissolve NMHH in 0.1 N HCl to a concentration of approximately 1 mg/mL. Store the solution at 60°C for a defined period (e.g., up to 7 days), taking samples at various time points. Neutralize the samples before analysis.
- Basic Conditions: Dissolve NMHH in 0.1 N NaOH to a concentration of approximately 1 mg/mL. Store the solution at 60°C for a defined period, taking samples at various time points. Neutralize the samples before analysis.
- Neutral Conditions: Dissolve NMHH in purified water to a concentration of approximately 1 mg/mL. Store the solution at 60°C for a defined period, taking samples at various time points.

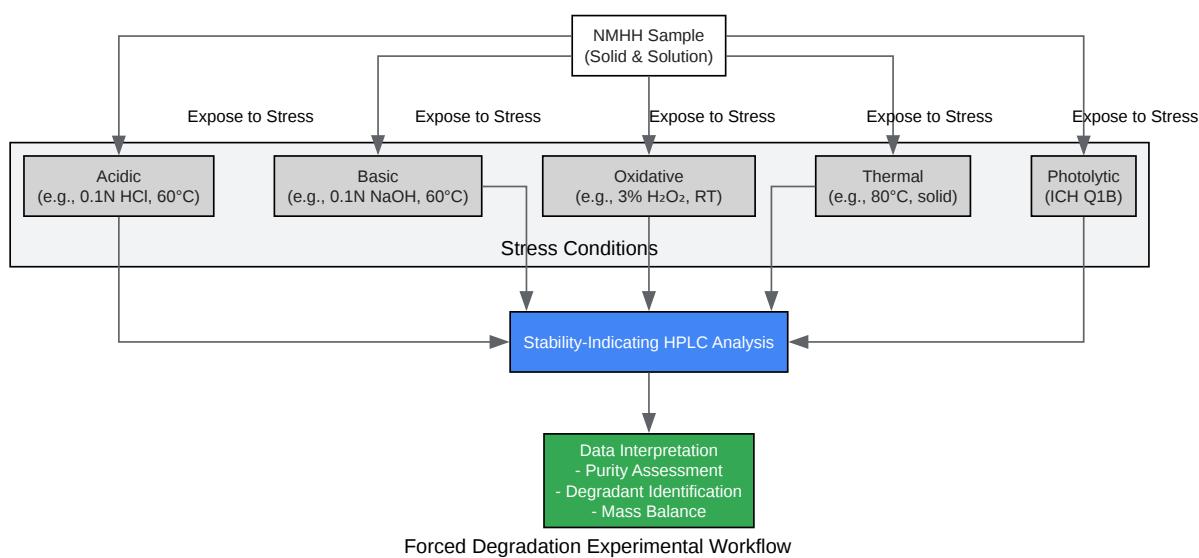
4.2 Oxidative Stability:

- Treat a 1 mg/mL solution of NMHH with a 3% solution of hydrogen peroxide. Store the solution at room temperature, protected from light, for a defined period (e.g., up to 7 days). Take samples at various time points for analysis.

4.3 Photostability:

- Expose a solid sample of NMHH and a 1 mg/mL aqueous solution of NMHH to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11][12][13][14][15]
- A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).
- Analyze both the exposed and control samples to determine the extent of degradation.

Mandatory Visualization: Forced Degradation Study Workflow



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Caption: General workflow for a forced degradation study.

Stability-Indicating Analytical Method (Representative Protocol)

A stability-indicating analytical method is crucial for accurately quantifying the decrease in the active substance and the increase in degradation products. A High-Performance Liquid Chromatography (HPLC) method is typically employed for this purpose.[16][17][18][19]

5.1 Objective: To develop a representative HPLC method for the separation and quantification of **N-Methylhydroxylamine hydrochloride** and its potential degradation products.

5.2 Instrumentation and Conditions (Example):

- HPLC System: A system with a UV detector.
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact composition would need to be optimized.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: To be determined by UV spectral analysis of NMHH.
- Injection Volume: 10 µL.
- Diluent: Mobile phase or a suitable mixture of water and organic solvent.

5.3 Method Validation: The developed method must be validated according to ICH guidelines to demonstrate its specificity, linearity, range, accuracy, precision, and robustness.

Storage and Handling Recommendations

Based on its known properties, the following storage and handling procedures are recommended for **N-Methylhydroxylamine hydrochloride**:

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Long-term storage at or below 30°C is recommended.[1]
- Inert Atmosphere: For extended storage, keeping the material under a dry, inert gas (e.g., nitrogen or argon) is advisable to protect it from moisture and air.[3]
- Incompatibilities: Avoid contact with strong oxidizing agents.
- Handling: Use appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the material. Avoid generating dust.

Conclusion

N-Methylhydroxylamine hydrochloride is a valuable reagent that requires careful management of its stability. Its most critical stability characteristics are its hygroscopicity and its potential for rapid, autocatalytic thermal decomposition. While quantitative data on its thermal decomposition are available, further studies are needed to fully characterize its degradation pathways under hydrolytic, oxidative, and photolytic stress. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to safely handle, store, and further investigate the stability of this compound. The development and validation of a specific stability-indicating analytical method are paramount for any quantitative stability assessment.

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